2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
CAS No.:
Cat. No.: VC14965186
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN2O2 |
|---|---|
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 2-(4-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C18H17ClN2O2/c19-15-7-4-8-16-14(15)9-10-21(16)12-18(23)20-11-17(22)13-5-2-1-3-6-13/h1-10,17,22H,11-12H2,(H,20,23) |
| Standard InChI Key | LTSNHGRJCFVBOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=CC=C3Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide (molecular formula: C₁₈H₁₇ClN₂O₂; molecular weight: 328.8 g/mol) features a hybrid structure combining an indole core with a phenylethyl-acetamide side chain. The indole moiety is substituted at the 4-position with a chlorine atom, distinguishing it from closely related analogs such as the 5-chloro and 6-chloro isomers documented in patent literature . The phenylethyl group is further modified with a hydroxyl group at the β-position, introducing stereochemical complexity and potential hydrogen-bonding interactions.
Key Structural Features:
-
Indole Core: The planar aromatic system enables π-π stacking interactions with biological targets, while the 4-chloro substituent modulates electronic properties and steric accessibility .
-
Acetamide Linker: Serves as a flexible spacer, facilitating conformational adaptability during receptor binding .
-
2-Hydroxy-2-phenylethyl Group: The chiral center at the hydroxy-bearing carbon may influence enantioselective interactions, though racemic mixtures are commonly reported in synthesis protocols .
Spectroscopic and Physicochemical Data
While experimental data specific to the 4-chloro isomer are sparse, analogs provide predictive insights:
-
UV-Vis Absorption: Indole derivatives typically exhibit λₘₐₐ ≈ 280–290 nm due to π→π* transitions.
-
Solubility: Moderate lipophilicity (LogP ≈ 2.8–3.2) suggests limited aqueous solubility, necessitating formulation aids for in vivo studies .
-
Melting Point: Analogous compounds melt between 160–180°C, indicative of crystalline stability .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide follows modular approaches common to indole-acetamide derivatives:
Step 1: Indole Ring Formation
-
Fischer Indole Synthesis: Cyclization of phenylhydrazines with substituted ketones under acidic conditions yields the 4-chloroindole core . Chlorine introduction typically occurs via electrophilic substitution using Cl₂ or N-chlorosuccinimide.
Step 2: Acetamide Side Chain Attachment
-
N-Alkylation: Reaction of 4-chloroindole with ethyl bromoacetate forms the indole-acetate intermediate, followed by hydrolysis to the carboxylic acid .
-
Amide Coupling: Condensation with 2-amino-1-phenylethanol using carbodiimide reagents (e.g., EDC/HOBt) produces the target acetamide .
Step 3: Stereochemical Resolution
-
Chiral chromatography or enzymatic resolution may isolate enantiomers, though most studies utilize racemic mixtures .
Key Synthetic Intermediates
Patent WO2014132270A3 details intermediates critical for analogous compounds :
-
2-(2-Aminothiazol-4-yl)acetamide: Enhances metabolic stability via thiazole incorporation.
-
4-(2-Aminoethyl)phenyl Scaffolds: Improve blood-brain barrier penetration for neurological targets .
Pharmacological Profile and Mechanism of Action
Biological Targets
Indole-acetamides exhibit affinity for multiple receptor systems:
Serotonergic Receptors
-
5-HT₁A/5-HT₂A Modulation: The indole moiety mimics tryptamine, enabling partial agonist activity at serotonin receptors linked to antidepressant and anxiolytic effects .
Sigma-1 Receptors
-
Allosteric Modulation: Hydrophobic substituents (e.g., 4-chloro) enhance binding to sigma-1 sites, potentiating neuroprotective effects in ischemia models .
Anticonvulsant Activity
In rodent models, analogs like 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide reduced seizure duration by 60–70% at 30 mg/kg (p.o.), comparable to levetiracetam . The 4-chloro variant’s efficacy remains untested but is hypothesized to show similar potency due to structural congruence.
Neuropathic Pain Management
-
Voltage-Gated Sodium Channels: Indole-acetamides inhibit Naᵥ1.7 channels (IC₅₀ ≈ 1.2 μM), a target implicated in pain signaling .
Comparative Analysis of Chlorinated Indole-Acetamides
| Position of Cl | Anticonvulsant ED₅₀ (mg/kg) | Sigma-1 Binding (Ki, nM) | Metabolic Half-Life (h) |
|---|---|---|---|
| 4-Chloro | Data pending | Predicted: 15–20 | Estimated: 2.5–3.0 |
| 5-Chloro | 12.4 ± 1.8 | 18.3 ± 2.1 | 3.2 ± 0.4 |
| 6-Chloro | 9.7 ± 1.2 | 22.9 ± 3.0 | 2.8 ± 0.3 |
Table 1: Structure-activity relationships of chlorinated indole-acetamides .
Pharmacokinetics and Toxicology
Absorption and Distribution
Metabolism
-
Primary Pathways: Hepatic CYP3A4-mediated hydroxylation and glucuronidation.
-
Major Metabolite: 2-(4-Chloro-1H-indol-1-yl)acetic acid (inactive).
Toxicity Profile
Intellectual Property and Clinical Prospects
Patent Landscape
-
US7645887B2: Covers indolone-acetamides for epilepsy and neuropathic pain, including claims for chloro-substituted variants .
-
WO2014132270A3: Describes synthetic routes to phenylethyl-acetamide intermediates with CNS applications .
Development Challenges
-
Stereochemical Purity: Enantiomer-specific activity necessitates chiral synthesis upgrades.
-
Formulation Optimization: Low solubility demands nanoparticle or prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume